
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of an ethyl group at the 7th position and a nonan-1-one group at the 2nd position of the 9,10-dihydrophenanthrene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 9,10-dihydrophenanthrene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(7-Ethyl-9,10-dihydrophenanthren-2-yl)decan-1-one
- 9,10-Dihydrophenanthrene derivatives
Uniqueness
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications.
Propriétés
Numéro CAS |
61314-02-1 |
|---|---|
Formule moléculaire |
C25H32O |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-(7-ethyl-9,10-dihydrophenanthren-2-yl)nonan-1-one |
InChI |
InChI=1S/C25H32O/c1-3-5-6-7-8-9-10-25(26)22-14-16-24-21(18-22)13-12-20-17-19(4-2)11-15-23(20)24/h11,14-18H,3-10,12-13H2,1-2H3 |
Clé InChI |
BMRVBYYGUTZOKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


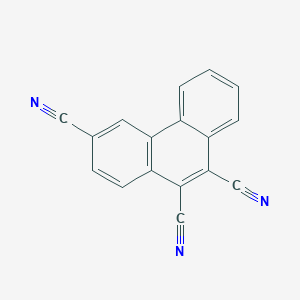
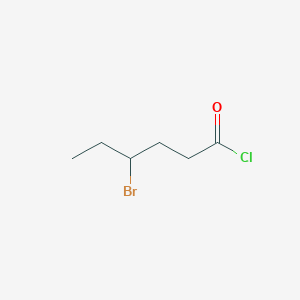
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
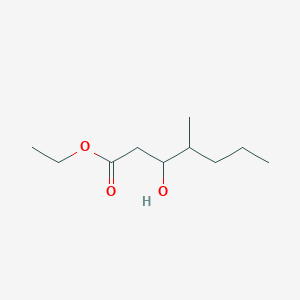
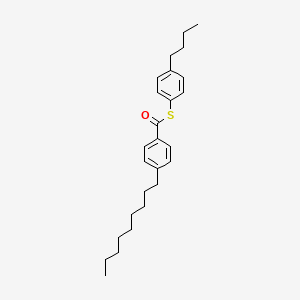
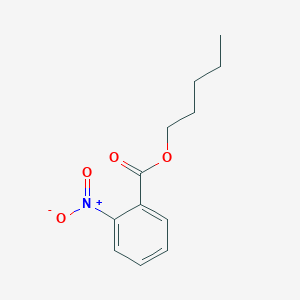
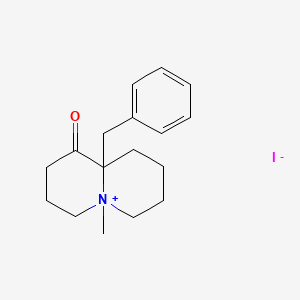
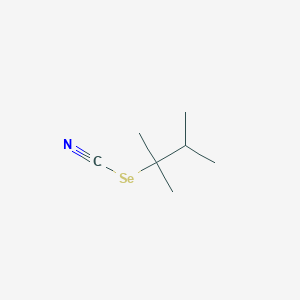
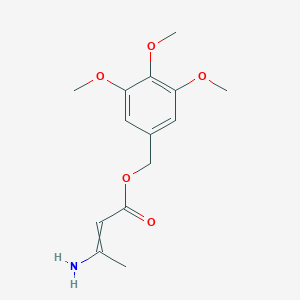
![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
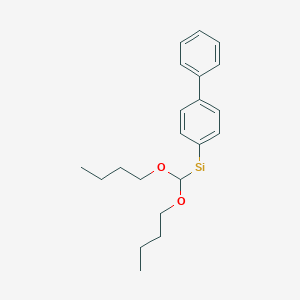
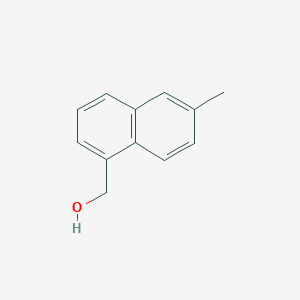
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)

